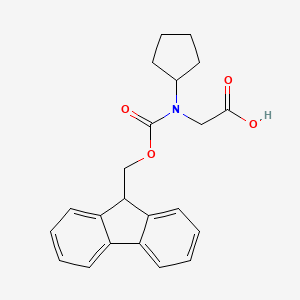
2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of fluorine atoms on both the benzyl and phenyl groups, as well as a piperazine ring, which is a common structural motif in medicinal chemistry.
Métodos De Preparación
The synthesis of 2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions to form the 1,3,4-thiadiazole core.
Introduction of the Fluorobenzyl Group: The thiadiazole intermediate is then reacted with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-fluorobenzylthio group.
Attachment of the Piperazine Ring: Finally, the compound is reacted with 4-(4-fluorophenyl)piperazine under suitable conditions to obtain the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the benzyl and phenyl groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include bases like sodium hydride for deprotonation, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon.
Aplicaciones Científicas De Investigación
2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the piperazine ring allows it to bind to neurotransmitter receptors, potentially modulating their activity. The fluorine atoms enhance its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiadiazole ring may also interact with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds to 2-((3-Fluorobenzyl)thio)-5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole include:
2-((3-Chlorobenzyl)thio)-5-(4-(4-chlorophenyl)piperazin-1-yl)-1,3,4-thiadiazole: This compound has chlorine atoms instead of fluorine, which may affect its reactivity and biological activity.
2-((3-Methylbenzyl)thio)-5-(4-(4-methylphenyl)piperazin-1-yl)-1,3,4-thiadiazole: The presence of methyl groups instead of fluorine can influence its lipophilicity and metabolic stability.
2-((3-Bromobenzyl)thio)-5-(4-(4-bromophenyl)piperazin-1-yl)-1,3,4-thiadiazole: Bromine atoms can alter the compound’s electronic properties and its interactions with biological targets.
The uniqueness of this compound lies in its specific combination of fluorine atoms and the piperazine ring, which may confer distinct pharmacological properties and potential therapeutic applications.
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4S2/c20-15-4-6-17(7-5-15)24-8-10-25(11-9-24)18-22-23-19(27-18)26-13-14-2-1-3-16(21)12-14/h1-7,12H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJHZUHCDUEXCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chlorophenyl 2-[(4-chlorophenyl)sulfanyl]benzyl sulfide](/img/structure/B2407841.png)
![1-Methyl-7,8-diphenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h] purine-2,4-dione](/img/structure/B2407842.png)

![N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2407847.png)
![2,1,3-Benzothiadiazol-5-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2407848.png)




![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-fluoro-2-methylbenzamide](/img/structure/B2407857.png)
![8-(morpholinosulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2407858.png)
![3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B2407859.png)
